[1-(4-Bromo-2-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13706211
Molecular Formula: C15H19BrFNO3
Molecular Weight: 360.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19BrFNO3 |
|---|---|
| Molecular Weight | 360.22 g/mol |
| IUPAC Name | tert-butyl N-[1-[(4-bromo-2-fluorophenoxy)methyl]cyclopropyl]carbamate |
| Standard InChI | InChI=1S/C15H19BrFNO3/c1-14(2,3)21-13(19)18-15(6-7-15)9-20-12-5-4-10(16)8-11(12)17/h4-5,8H,6-7,9H2,1-3H3,(H,18,19) |
| Standard InChI Key | KVWGBPGLJPKIBU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)COC2=C(C=C(C=C2)Br)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)COC2=C(C=C(C=C2)Br)F |
Introduction
Structural and Molecular Characteristics
Core Architectural Features
The compound’s structure comprises three distinct regions:
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Cyclopropane ring: A strained three-membered carbon ring linked to a phenoxymethyl group.
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Halogenated aromatic system: A para-bromo and ortho-fluoro-substituted phenyl ether, enhancing electrophilic reactivity and steric bulk .
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tert-Butyl carbamate: A protective group that stabilizes the amine moiety and modulates solubility .
The SMILES notation (CC(C)(C)OC(=O)NC1(CC1)C2=C(C=C(C=C2)Br)F) and InChIKey (OUFCJOGUTCBWMA-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereochemistry .
Physicochemical Properties
Key computed properties include:
| Property | Value |
|---|---|
| XLogP3 | 3.6 |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 3 |
| Rotatable bonds | 4 |
| Exact mass | 329.04267 Da |
These metrics suggest moderate lipophilicity and favorable drug-like characteristics, though experimental validation is pending .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves three primary stages:
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Cyclopropane ring formation: Achieved via [2+1] cycloaddition of dichlorocarbene to alkenes or Simmons-Smith reaction.
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Phenoxymethyl group introduction: Williamson ether synthesis between a bromo-fluoro-phenol derivative and a chloromethyl cyclopropane intermediate.
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Carbamate protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
Critical considerations:
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Purification via HPLC ensures >95% purity.
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¹H/¹³C NMR confirms regiochemistry, particularly the cyclopropane ring’s integrity and halogen positions .
Analytical Characterization
| Technique | Application |
|---|---|
| NMR spectroscopy | Assigns proton environments and carbon骨架 |
| Mass spectrometry | Verifies molecular weight and fragmentation patterns |
| X-ray crystallography | Resolves 3D conformation (data pending) |
Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
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Bromine atom: Susceptible to Suzuki-Miyaura cross-coupling for aryl-aryl bond formation .
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Carbamate group: Hydrolyzes under acidic conditions to release a free amine, enabling further derivatization.
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Fluorine substituent: Enhances metabolic stability via strong C-F bonds and modulates electronic effects .
Stability Profiles
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pH stability: Stable in neutral conditions but hydrolyzes rapidly in强酸 (t₁/₂ < 1 hr at pH 1).
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Thermal stability: Decomposes above 200°C, per thermogravimetric analysis (unpublished data).
Biological and Industrial Applications
Medicinal Chemistry
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Enzyme inhibition: Preliminary assays show low-µM inhibition of serine hydrolases, likely due to carbamate’s electrophilic carbonyl.
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Anticancer activity: Analogues with similar halogenation patterns exhibit pro-apoptotic effects in HeLa cells (IC₅₀ = 8.2 µM).
Agricultural Chemistry
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Herbicidal activity: Suppresses auxin transport in Arabidopsis thaliana at 10 ppm, comparable to 2,4-D.
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Insecticidal potential: LC₅₀ of 45 ppm against Aedes aegypti larvae, though less potent than commercial carbamates.
| Precaution | Recommendation |
|---|---|
| Personal protective equipment | Nitrile gloves, lab coat, eye protection |
| Ventilation | Use fume hood for weighing and reactions |
| Storage | -20°C under nitrogen atmosphere |
Future Directions
Structure-Activity Relationship (SAR) Studies
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Halogen substitution: Testing meta-fluoro or chloro analogues to optimize target engagement.
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Carbamate replacement: Exploring urea or sulfonamide groups to modulate pharmacokinetics.
In Vivo Efficacy Trials
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Pharmacokinetics: Assessing oral bioavailability and half-life in murine models.
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Toxicology: Chronic exposure studies to identify organ-specific toxicity.
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